4-[(cyclobutylcarbonyl)amino]-N-methyl-N-(3-phenylpropyl)benzamide
Overview
Description
4-[(cyclobutylcarbonyl)amino]-N-methyl-N-(3-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C22H26N2O2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.199428076 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Hydrogen Bonding in Anticonvulsant Enaminones : Studies on anticonvulsant enaminones, which are structurally related to the compound of interest, have shown that hydrogen bonding plays a significant role in their crystal structures. These compounds, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, exhibit hydrogen bonds forming infinite chains of molecules. This information is crucial for understanding the structural aspects that might influence the biological activity of related compounds (Kubicki, Bassyouni, & Codding, 2000).
Antihypertensive Activity of Benzopyrans : Research into the synthesis and antihypertensive activity of benzopyran derivatives reveals the structural requirements for activity within this class of compounds. These studies provide insights into the chemical modifications that can influence biological activity, which may be relevant for related structures (Cassidy et al., 1992).
Potential Biological Activities
Anticonvulsant Activity of Benzamide Derivatives : Similar to the compound of interest, 4-amino-N-(1-phenylethyl)benzamide derivatives have been evaluated for their anticonvulsant effects. These studies highlight the importance of the amide linkage and the phenyl group in modulating anticonvulsant activity, which could be relevant for understanding the biological potential of 4-[(cyclobutylcarbonyl)amino]-N-methyl-N-(3-phenylpropyl)benzamide (Clark & Davenport, 1987).
Antimicrobial Activity of Pyrimidine Derivatives : Studies on the synthesis and antibacterial activity of pyrazolo[3,4-d]pyrimidine derivatives demonstrate the antimicrobial potential of compounds with similar structures. Such information could be extrapolated to predict the possible biological applications of the compound (Rostamizadeh et al., 2013).
Properties
IUPAC Name |
4-(cyclobutanecarbonylamino)-N-methyl-N-(3-phenylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-24(16-6-9-17-7-3-2-4-8-17)22(26)19-12-14-20(15-13-19)23-21(25)18-10-5-11-18/h2-4,7-8,12-15,18H,5-6,9-11,16H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGVUFUVGKRERG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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